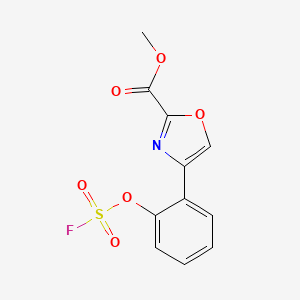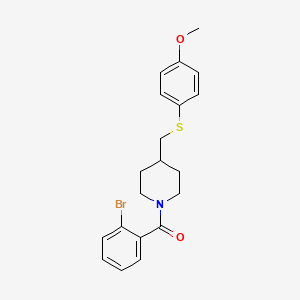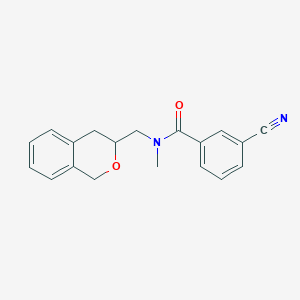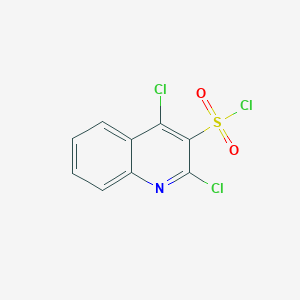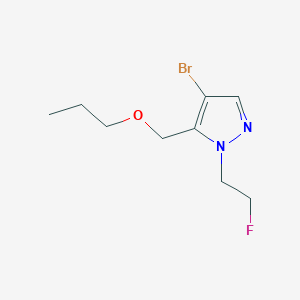
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism Of Action
The mechanism of action of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that this compound interacts with biological molecules such as proteins and nucleic acids, potentially affecting their function. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been shown to have potential as a modulator of enzyme activity.
Biochemical And Physiological Effects
Studies have shown that 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been shown to have potential as an anti-inflammatory agent.
Advantages And Limitations For Lab Experiments
One advantage of using 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments is its potential as a fluorescent probe for detecting and imaging biological molecules. Additionally, this compound has been shown to have potential as a modulator of enzyme activity. However, one limitation of using 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments is its limited solubility in water, which may affect its ability to interact with biological molecules.
Future Directions
There are several future directions for the study of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole. One direction is the study of its potential as a modulator of enzyme activity. Additionally, further research is needed to fully understand the mechanism of action of this compound. Another direction is the exploration of its potential as an anti-inflammatory agent. Furthermore, the development of more efficient synthesis methods for 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole may facilitate its use in scientific research.
Synthesis Methods
The synthesis of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been achieved using various methods. One method involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethylamine hydrochloride and propyl chloroformate in the presence of triethylamine. Another method involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethylamine hydrochloride and propargyl alcohol in the presence of triethylamine. These methods have been successful in synthesizing 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole with high yields.
Scientific Research Applications
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has potential applications in scientific research. This compound has been used as a ligand in the synthesis of metal complexes that have been studied for their biological activity. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been studied for its potential as a fluorescent probe for detecting and imaging biological molecules.
properties
IUPAC Name |
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrFN2O/c1-2-5-14-7-9-8(10)6-12-13(9)4-3-11/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQLSWEQDZKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CCF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2928049.png)
![6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2928050.png)
![3-(3-chloro-4-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2928051.png)
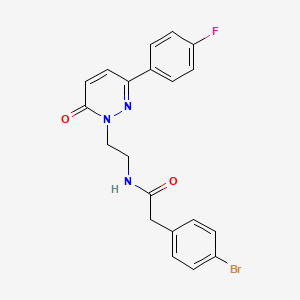
![4-(2,5-Difluorophenyl)-3-(2-fluorophenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one](/img/structure/B2928054.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2928055.png)
![2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2928056.png)
![ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2928058.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2928060.png)
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid](/img/structure/B2928063.png)
